2-Nitro-4-(trifluoromethoxy)benzaldehyde

Description

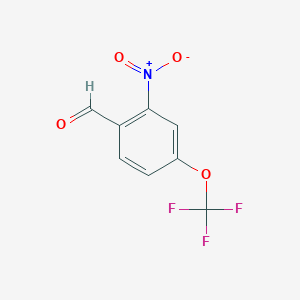

2-Nitro-4-(trifluoromethoxy)benzaldehyde is a benzaldehyde derivative featuring a nitro (-NO₂) group at the 2-position and a trifluoromethoxy (-O-CF₃) group at the 4-position of the aromatic ring. This compound is of significant interest in pharmaceutical and organic synthesis due to its electron-withdrawing substituents, which enhance electrophilicity at the aldehyde group, facilitating nucleophilic addition reactions.

Properties

Molecular Formula |

C8H4F3NO4 |

|---|---|

Molecular Weight |

235.12 g/mol |

IUPAC Name |

2-nitro-4-(trifluoromethoxy)benzaldehyde |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)16-6-2-1-5(4-13)7(3-6)12(14)15/h1-4H |

InChI Key |

GMDAHTTYCPZBOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-nitro-4-(trifluoromethoxy)benzaldehyde typically involves multi-step organic transformations starting from suitably substituted aromatic precursors. The key challenges include selective introduction of the nitro group and the trifluoromethoxy substituent, maintaining the aldehyde functionality, and achieving high purity and yield.

Two main synthetic approaches dominate the literature:

Detailed Preparation Methods

Preparation via Oxime Intermediate and Dehydration

A robust two-step method involves first converting this compound into its oxime derivative, followed by dehydration to yield the corresponding nitrile, which can be hydrolyzed back to the aldehyde if necessary.

Step 1: Oxime Formation

- Reactants: this compound, hydroxylamine hydrochloride, inorganic base (e.g., sodium hydroxide or potassium hydroxide)

- Solvent: Water

- Conditions: Temperature controlled between 0–20 °C, stirring under neutral to slightly basic pH

- Molar Ratios: Hydroxylamine hydrochloride to aldehyde ~1:1; base to aldehyde ~2:1

- Post-reaction: pH adjustment to 6–8 using acids such as sulfuric or hydrochloric acid, followed by extraction and drying

- Yield: Approximately 88–90%

Step 2: Dehydration to Nitrile

- Reactants: Oxime dry product, acetic anhydride, compounded catalyst (e.g., nickel acetate/Raney nickel composite)

- Solvent: Acetonitrile

- Conditions: Reflux at ~83–85 °C for 2 hours

- Catalyst Recovery: Catalyst can be filtered and reused with recovery rates around 85%

- Yield: Approximately 82–84%

- Purity: >98% (GC/MS)

- Melting Point of Product: 42–44 °C

Example Data from Patent Embodiments

| Parameter | Value/Range | Notes |

|---|---|---|

| Aldehyde (step 1) | 220–4000 g | Scalable from lab to pilot scale |

| Water (step 1) | 650–13000 g | Solvent volume scaled accordingly |

| Hydroxylamine hydrochloride | 70–1400 g | Stoichiometric to aldehyde |

| Base (NaOH or KOH) | 224–3200 g (50% solution) | Added dropwise at 8–20 °C |

| Acetonitrile (step 2) | 700–12000 g | Solvent for dehydration reaction |

| Acetic anhydride (step 2) | 235–4000 g | Reactant for dehydration |

| Catalyst (nickel composite) | 47–800 g | Recyclable |

| Reaction temperature (step 2) | 83–85 °C | Reflux conditions |

| Reaction time (step 2) | 2 hours | |

| Yield (step 1) | 88–90% | Oxime intermediate |

| Yield (step 2) | 82–84% | Final nitrile product |

| Purity (final product) | 98.2–98.5% GC/MS | High purity confirmed |

Nucleophilic Substitution on Halogenated Precursors

Another approach involves nucleophilic substitution of halogenated aromatic compounds bearing nitro and trifluoromethoxy groups with cyanide sources to form nitriles, which can be further processed to aldehydes.

- Starting Materials: 3-nitro-4-chlorobenzotrifluoride or 2-nitro-4-chlorobenzotrifluoride

- Cyanide Source: Sodium cyanide, potassium cyanide, or cuprous cyanide

- Catalysts: Cuprous bromide, ionic liquids such as 1-butyl-3-methylimidazolium bromide or tetrafluoroborate salts

- Solvent: N-methylpyrrolidone (NMP)

- Conditions: Nitrogen atmosphere, mechanical stirring, 185–195 °C, 5–9 hours

- Yields: Conversion efficiencies up to 97%, selectivity ~95%

- Purity: >99% after distillation

Reaction Summary

$$

\text{3-nitro-4-chlorobenzotrifluoride} + \text{NaCN} \xrightarrow[\text{CuBr, ionic liquid}]{\text{NMP, 185-195 °C}} \text{2-nitro-4-trifluoromethylbenzonitrile}

$$

Advantages and Challenges

- High conversion and selectivity

- Avoids use of highly toxic raw materials in some protocols

- Requires high temperature and inert atmosphere

- Expensive starting materials such as 3-nitro-4-bromobenzotrifluoride can limit scalability

Comparative Analysis of Methods

| Feature | Oxime-Dehydration Route | Nucleophilic Substitution Route |

|---|---|---|

| Starting Material | This compound | 3-nitro-4-chlorobenzotrifluoride |

| Key Intermediate | Oxime derivative | Halogenated aromatic compound |

| Reaction Conditions | Mild (0–20 °C for oxime formation; reflux ~85 °C for dehydration) | High temperature (185–195 °C), inert atmosphere |

| Catalysts | Nickel composite catalyst (Raney nickel + nickel acetate) | Cuprous bromide, ionic liquids |

| Solvents | Water, acetonitrile | N-methylpyrrolidone |

| Yield | 82–90% (overall) | Up to 97% conversion, 95% selectivity |

| Purity | >98% (GC/MS) | >99% (GC) after distillation |

| Scalability | Demonstrated from grams to kilograms scale | Demonstrated at laboratory scale |

| Safety Considerations | Lower toxicity, mild conditions | Use of cyanides and high temperature |

Research Findings and Notes

- The oxime formation step is sensitive to pH and temperature, with optimal yields at 0–20 °C and neutral to slightly acidic pH after reaction completion.

- The dehydration step benefits from the use of a compounded nickel catalyst, which improves selectivity and allows catalyst recovery and reuse, enhancing economic viability.

- The nucleophilic substitution method requires careful control of reaction atmosphere (nitrogen protection) and temperature to achieve high conversion and selectivity.

- The choice of ionic liquids as catalysts in the substitution method improves reaction efficiency and reduces side reactions.

- Purification by extraction and distillation or recrystallization is critical to achieve high purity, with melting points consistently reported around 42–44 °C for the nitrile products.

Chemical Reactions Analysis

2-Nitro-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and chromium trioxide. The major products formed from these reactions include 2-amino-4-(trifluoromethoxy)benzaldehyde, 2-nitro-4-(trifluoromethoxy)benzoic acid, and substituted benzaldehydes .

Scientific Research Applications

Scientific Research Applications

2-Nitro-4-(trifluoromethoxy)benzaldehyde serves as a crucial intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. It is also valuable in studying enzyme-catalyzed reactions and as a probe in biochemical assays.

Chemistry this compound is used as a building block in synthesizing complex organic molecules. Its aldehyde group can undergo various reactions such as oxidation, reduction, and condensation, while the nitro group can be reduced to form amino functionalities. The trifluoromethoxy group introduces unique electronic and lipophilic properties to the molecule, influencing its reactivity and biological activity.

Biology This compound is utilized in biological studies to investigate enzyme mechanisms and biochemical pathways. For instance, derivatives of this compound have been used to explore interactions with protein kinase C, which is important in cellular signaling pathways.

Medicine In medicinal chemistry, this compound serves as a precursor in synthesizing potential therapeutic agents, particularly in developing anti-inflammatory and anticancer drugs. Its derivatives have demonstrated promising activity against Mycobacterium tuberculosis and Leishmania species .

Industry this compound is employed in producing specialty chemicals and materials with specific properties. The Teflon Finish is applied to materials made from ferrous metals, chromium, nickel and its alloys, copper aluminum, glass, ceramics . It is applied like paint then fused at elevated temperatures to become a part of the surface it covers . Specific uses for Teflon Finishes include conveyor chutes, dumpvalves, extrusion dies, molding dies, packaging equipment, paint mixers, textile drying cans .

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in medicinal chemistry.

- Antimicrobial Activity Nitro-containing compounds, including derivatives of this compound, possess antimicrobial properties. These compounds act by reducing nitro groups, generating reactive intermediates that damage microbial DNA and lead to cell death.

- Antitubercular Activity Derivatives of this compound have demonstrated activity against Mycobacterium tuberculosis (Mtb). Modifications at the benzylamino tail have resulted in compounds with improved efficacy in both aerobic and anaerobic conditions, achieving whole-cell activity as low as 40 nM .

- Antileishmanial Effects Certain derivatives exhibit potent effects against leishmaniasis, a disease caused by protozoan parasites . These compounds have shown favorable safety profiles and efficacy in preclinical models.

Case Studies

Antitubercular Compounds A study synthesized derivatives of this compound to assess their activity against Mtb. The most promising compounds exhibited: Aerobic whole-cell activity at concentrations as low as 40 nM, and enhanced solubility and stability compared to the parent molecule, indicating potential as antitubercular agents .

Antileishmanial Activity Derivatives of this compound were evaluated for their efficacy against Leishmania species. Certain modifications significantly improved the safety profile while maintaining high levels of efficacy in animal models, suggesting a viable path for drug development targeting leishmaniasis .

Mechanism of Action

The mechanism of action of 2-Nitro-4-(trifluoromethoxy)benzaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of 2-Nitro-4-(trifluoromethoxy)benzaldehyde with related compounds:

| Compound Name | CAS | Molecular Formula | Substituents (Position) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Not provided | C₈H₄F₃NO₄ | -NO₂ (2), -O-CF₃ (4) | Aldehyde, nitro, trifluoromethoxy |

| 2-Nitro-4-(trifluoromethyl)benzaldehyde | 109466-87-7 | C₈H₄F₃NO₃ | -NO₂ (2), -CF₃ (4) | Aldehyde, nitro, trifluoromethyl |

| 4-(Trifluoromethoxy)benzaldehyde | 659-28-9 | C₈H₅F₃O₂ | -O-CF₃ (4) | Aldehyde, trifluoromethoxy |

| 4-Nitro-3-(trifluoromethyl)benzaldehyde | 1176723-57-1 | C₈H₄F₃NO₃ | -NO₂ (4), -CF₃ (3) | Aldehyde, nitro, trifluoromethyl |

Physicochemical Properties

2-Nitro-4-(trifluoromethyl)benzaldehyde :

4-(Trifluoromethoxy)benzaldehyde :

Pharmaceutical Relevance

- 2-Nitro-4-(trifluoromethyl)benzaldehyde is explicitly used as an intermediate in drug synthesis, particularly for antitubercular agents and other therapeutics .

Commercial Availability and Suppliers

- 2-Nitro-4-(trifluoromethyl)benzaldehyde is available from suppliers like TRC and American Custom Chemicals Corporation at prices ranging from $45 (25 mg) to $644.94 (1 g) .

Biological Activity

2-Nitro-4-(trifluoromethoxy)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H5F3N2O3

- Molecular Weight : 236.13 g/mol

- IUPAC Name : this compound

- CAS Number : 12391105

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Nitro-containing compounds like this compound have been shown to possess antimicrobial properties. They act through mechanisms involving the reduction of nitro groups to generate reactive intermediates that damage microbial DNA, leading to cell death .

- Antitubercular Activity : Derivatives of this compound have demonstrated significant activity against Mycobacterium tuberculosis (Mtb). For instance, modifications at the benzylamino tail have resulted in compounds with improved efficacy in both aerobic and anaerobic conditions, achieving whole-cell activity as low as 40 nM .

- Antileishmanial Effects : Recent studies indicate that certain derivatives exhibit potent effects against leishmaniasis, a disease caused by protozoan parasites. These compounds have been noted for their safety profiles and efficacy in preclinical models .

The biological activity of this compound is attributed to several mechanisms:

- Electrophilic Reactivity : The nitro group can undergo reduction to form reactive species that interact with cellular macromolecules, including DNA and proteins, disrupting their function .

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as iNOS and COX-2, which are involved in inflammatory processes. This inhibition can lead to reduced inflammation and potential therapeutic effects in diseases characterized by excessive inflammatory responses .

Table 1: Summary of Biological Activities

Case Study: Antitubercular Compounds

A notable study synthesized various derivatives of this compound to assess their activity against Mtb. The most promising compounds exhibited:

- Aerobic whole-cell activity at concentrations as low as 40 nM.

- Enhanced solubility and stability compared to the parent molecule, indicating potential for further development as antitubercular agents .

Case Study: Antileishmanial Activity

In another investigation, derivatives were evaluated for their efficacy against Leishmania species. The results highlighted that certain modifications significantly improved the safety profile while maintaining high levels of efficacy in animal models, suggesting a viable path for drug development targeting leishmaniasis .

Q & A

Q. What are the common synthetic routes for preparing 2-Nitro-4-(trifluoromethoxy)benzaldehyde?

The synthesis typically involves condensation or substitution reactions. For example, substituted benzaldehydes can react with amines under reflux in ethanol with glacial acetic acid as a catalyst to form intermediates like Schiff bases . Oxidation of corresponding alcohols or nucleophilic substitution of halogenated precursors (e.g., bromomethyl derivatives) may also be employed. Safety protocols for handling nitro and trifluoromethoxy groups—such as using inert atmospheres and proper PPE—are critical during synthesis .

Key Reaction Conditions :

| Parameter | Example Conditions |

|---|---|

| Solvent | Absolute ethanol |

| Catalyst | Glacial acetic acid (5 drops) |

| Temperature | Reflux (~78°C) |

| Reaction Time | 4 hours |

Q. What spectroscopic techniques are recommended for characterizing this compound?

Characterization relies on:

- NMR Spectroscopy : To confirm the aldehyde proton (δ ~9.8–10.2 ppm) and substituent positions (nitro, trifluoromethoxy).

- Mass Spectrometry (MS) : For molecular weight verification (theoretical: ~235.11 g/mol) .

- FT-IR : Identification of aldehyde C=O stretch (~1700 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹).

- X-ray Crystallography : If crystalline, to resolve steric effects from substituents . PubChem and NIST databases provide reference spectral data for validation .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a fluorinated intermediate in drug development, particularly for synthesizing trifluoromethoxy-containing probes for imaging or diagnostics. Its electron-withdrawing groups enhance metabolic stability in potential drug candidates .

Advanced Research Questions

Q. How do the electron-withdrawing groups (nitro and trifluoromethoxy) influence the aldehyde’s reactivity in cross-coupling reactions?

The nitro group deactivates the aromatic ring, directing electrophilic substitution to specific positions, while the trifluoromethoxy group increases electrophilicity of the aldehyde via inductive effects. Steric hindrance from the trifluoromethoxy group may reduce nucleophilic attack rates. Comparative studies with analogs (e.g., 2-Fluoro-4-(trifluoromethyl)benzaldehyde) show reduced yields in Suzuki-Miyaura couplings due to steric effects .

Substituent Effects on Reactivity :

| Compound | Relative Reactivity in Cross-Coupling |

|---|---|

| This compound | Moderate (steric hindrance) |

| 4-(Trifluoromethoxy)benzaldehyde | High (no nitro group) |

| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | Low (increased steric bulk) |

Q. What strategies mitigate hazards during large-scale synthesis of nitro-substituted benzaldehydes?

- Ventilation : Use fume hoods to manage volatile intermediates.

- PPE : Acid-resistant gloves and goggles to prevent skin/eye contact .

- First Aid Protocols : Immediate flushing with water for eye/skin exposure and medical consultation .

- Scale-Up Adjustments : Replace reflux with controlled flow reactors to minimize exothermic risks.

Q. How can researchers resolve contradictions in reported reaction yields for derivatization reactions?

Systematic optimization is required:

- Catalyst Screening : Test palladium, nickel, or copper catalysts for cross-coupling efficiency.

- Solvent Polarity : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Temperature Gradients : Evaluate reactions at 25°C, 50°C, and reflux.

- Additives : Use ligands (e.g., PPh₃) to stabilize catalytic intermediates .

Example Optimization Table :

| Condition | Yield Range (%) | Notes |

|---|---|---|

| Pd/C, DMF, 80°C | 45–60 | High catalyst loading required |

| NiCl₂, Toluene, 110°C | 20–35 | Low selectivity |

| CuI, DMSO, RT | <10 | Inefficient for nitro groups |

Data Contradictions and Analysis

Discrepancies in toxicity data (e.g., lack of thorough toxicological studies vs. assumed hazards ) highlight the need for independent testing. Researchers should prioritize in vitro assays (e.g., Ames test for mutagenicity) and computational modeling (QSAR) to fill data gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.